SB 224289

Übersicht

Beschreibung

SB 224289 ist ein selektiver Antagonist des humanen 5-Hydroxytryptaminrezeptors 1B (5-HT1B). Er ist bekannt für seine hohe Affinität und Selektivität gegenüber dem 5-HT1B-Rezeptor, was ihn zu einem wertvollen Werkzeug in der pharmakologischen Forschung macht . Die Verbindung wird häufig verwendet, um die Rolle von 5-HT1B-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.

Wissenschaftliche Forschungsanwendungen

SB 224289 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung verwendet, um die Struktur-Wirkungs-Beziehungen von 5-HT1B-Rezeptor-Antagonisten zu untersuchen.

Biologie: Die Verbindung hilft beim Verständnis der Rolle von 5-HT1B-Rezeptoren bei der Neurotransmission und dem Verhalten.

Medizin: this compound wird in präklinischen Studien verwendet, um seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Angstzuständen, Depressionen und Migräne zu untersuchen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den 5-HT1B-Rezeptor abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an den 5-HT1B-Rezeptor, wodurch die Wirkung von Serotonin (5-HT) an dieser Rezeptorstelle blockiert wird. Diese antagonistische Wirkung führt zu einer vermehrten Freisetzung von Serotonin aus Nervenendigungen, was verschiedene physiologische Prozesse modulieren kann. Die beteiligten molekularen Ziele umfassen den 5-HT1B-Rezeptor und die zugehörigen Signalwege .

Wirkmechanismus

Target of Action

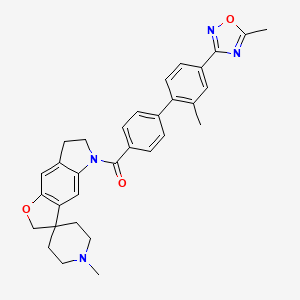

SB 224289, also known as (2’-Methyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-yl)(1’-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4’-piperidin]-5(2H)-yl)methanone, is a small molecule with a high affinity for human 5-HT1B receptors . These receptors are a type of serotonin receptor, which are G protein-coupled receptors that stimulate an intracellular second messenger cascade to produce an excitatory response .

Mode of Action

This compound acts as a selective antagonist of the 5-HT1B receptor This inhibitory action on the 5-HT1B receptor can influence various neurological and biological processes, potentially leading to anxiolytic effects .

Biochemical Pathways

By acting as an antagonist of 5-HT1B receptors, this compound can modulate these processes .

Pharmacokinetics

It has been reported to be centrally active following oral administration in vivo , suggesting it can cross the blood-brain barrier and exert its effects within the central nervous system.

Result of Action

The antagonistic action of this compound on 5-HT1B receptors can result in a variety of cellular and molecular effects. For instance, it has been reported to confer resistance to certain toxins, such as theopapuamide (TPap-A), in certain fungal species . .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of certain toxins can modulate its effects . Additionally, factors such as pH, temperature, and the presence of other interacting molecules can potentially influence its action.

Biochemische Analyse

Biochemical Properties

SB 224289 interacts with the 5-HT 1B receptor, a type of serotonin receptor . This interaction is characterized by antagonism, meaning that this compound blocks the action of serotonin at this receptor .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with the 5-HT 1B receptor . By blocking this receptor, this compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 5-HT 1B receptor, thereby preventing serotonin from exerting its effects at this site . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in serotonin-related metabolic pathways due to its interaction with the 5-HT 1B receptor

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its physicochemical properties and its interaction with the 5-HT 1B receptor

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interaction with the 5-HT 1B receptor

Vorbereitungsmethoden

SB 224289 kann durch einen mehrstufigen Prozess synthetisiert werden, der mehrere Schlüsselintermediate beinhaltet.Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes, um die Stabilität und Löslichkeit der Verbindung zu verbessern . Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber die Synthese folgt im Allgemeinen ähnlichen Prinzipien wie die in Laborumgebungen verwendeten.

Analyse Chemischer Reaktionen

SB 224289 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

SB 224289 ist einzigartig in seiner hohen Selektivität für den 5-HT1B-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen. Einige verwandte Verbindungen sind:

GR 127935: Ein weiterer 5-HT1B-Rezeptor-Antagonist mit geringerer Selektivität.

WAY 100635: Ein selektiver 5-HT1A-Rezeptor-Antagonist, der zum Vergleich in Studien mit 5-HT-Rezeptoren verwendet wird.

Sumatriptan: Ein 5-HT1B/1D-Rezeptor-Agonist, der zur Behandlung von Migräne eingesetzt wird.

This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was ihn zu einer bevorzugten Wahl für die Forschung über den 5-HT1B-Rezeptor macht.

Biologische Aktivität

The compound (2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone, with the CAS number 180084-26-8, is a complex organic molecule that incorporates both oxadiazole and biphenyl moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C32H33ClN4O3 with a molecular weight of 557.08 g/mol. The structure includes a biphenyl core substituted with an oxadiazole ring and a spiro-indole-piperidine moiety. The presence of these functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| CAS Number | 180084-26-8 |

| Molecular Formula | C32H33ClN4O3 |

| Molecular Weight | 557.08 g/mol |

| Storage Conditions | Inert atmosphere, -20°C |

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit a variety of biological activities including antimicrobial , anticancer , anti-inflammatory , and antimalarial properties. The specific biological activity of the compound under review is still being elucidated through various studies.

Antimicrobial Activity

- Oxadiazole Derivatives : Studies have shown that oxadiazole derivatives can exhibit significant antimicrobial properties. For instance, certain oxadiazoles have been reported to inhibit the growth of various bacterial strains and fungi .

- Structure–Activity Relationship (SAR) : The inclusion of the oxadiazole moiety in the structure enhances the compound's ability to interact with microbial targets due to its electron-withdrawing nature .

Anticancer Potential

The anticancer activity of oxadiazole derivatives is well-documented. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation:

- Inhibition Mechanisms : Compounds that include oxadiazole structures have been found to inhibit thymidylate synthase and histone deacetylases (HDAC), which are vital for cancer cell survival .

Case Studies

- Antiplasmodial Activity : A related study on oxadiazoles demonstrated high in vitro activity against Plasmodium falciparum, suggesting that the incorporation of the oxadiazole moiety may confer similar antimalarial properties to our compound .

- Zebrafish Toxicity Studies : Recent research involving benzamide derivatives with oxadiazoles showed varying levels of toxicity in zebrafish embryos, indicating that while some derivatives are potent against pests or pathogens, they may also exhibit toxicity in non-target organisms .

Eigenschaften

IUPAC Name |

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N4O3/c1-20-16-25(30-33-21(2)39-34-30)8-9-26(20)22-4-6-23(7-5-22)31(37)36-13-10-24-17-29-27(18-28(24)36)32(19-38-29)11-14-35(3)15-12-32/h4-9,16-18H,10-15,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQMRMGXINTJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)N4CCC5=CC6=C(C=C54)C7(CCN(CC7)C)CO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043987 | |

| Record name | SB 224289 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180083-23-2 | |

| Record name | SB 224289 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180083-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 224289 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180083232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB 224289 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SB 224289 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB 224289 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F95C648W4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SB-224289?

A1: SB-224289 is a highly selective antagonist [] [] of the human 5-HT1B receptor, a member of the G protein-coupled receptor family negatively coupled to adenylyl cyclase activity [].

Q2: How does SB-224289 affect 5-HT1B receptor signaling?

A2: SB-224289 binds to the 5-HT1B receptor, blocking the binding and subsequent signaling of 5-hydroxytryptamine (5-HT), the natural ligand of this receptor [] []. This antagonistic action prevents the activation of downstream signaling pathways typically triggered by 5-HT.

Q3: Does SB-224289 interact with other serotonin receptor subtypes?

A3: SB-224289 demonstrates high selectivity for the 5-HT1B receptor and exhibits minimal affinity for other 5-HT receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C [] [] [] [].

Q4: How does SB-224289 affect terminal 5-HT autoreceptor function?

A4: SB-224289 potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo []. Autoreceptors regulate neurotransmitter release, so blocking them can impact 5-HT levels in the synapse.

Q5: What are the downstream effects of SB-224289 in the context of feeding behavior?

A5: Research in mice suggests that SB-224289 enhances food intake, consistent with impaired satiation []. This finding implies that 5-HT1B receptors play a role in regulating satiety, and their blockade by SB-224289 disrupts this regulatory mechanism.

Q6: Does SB-224289 affect vasoconstriction?

A6: Studies have shown that SB-224289 antagonizes sumatriptan-induced contractions in human blood vessels, including cranial and peripheral blood vessels []. This suggests that 5-HT1B receptors contribute to vasoconstriction in these blood vessels, and SB-224289 can block this effect.

Q7: Can SB-224289 modulate the effects of other drugs on cocaine self-administration?

A7: In studies examining cocaine self-administration in rats, SB-224289 blocked the attenuating effects of the 5-HT1B receptor agonist CP 94,253 on the descending limb of the cocaine dose–effect function []. This suggests that SB-224289 can modulate the effects of other 5-HT1B receptor ligands in the context of cocaine reinforcement.

Q8: What are the effects of SB-224289 on osteoclastogenesis?

A8: Pharmacological inhibition of the serotonin receptor 1B with SB-224289 has been shown to reduce the number of osteoclasts in cell culture experiments []. This finding suggests that serotonin, acting through 5-HT1B receptors, plays a role in osteoclast differentiation, and SB-224289 can interfere with this process.

Q9: Does SB-224289 affect cell viability in canine osteosarcoma cells?

A9: Research in the COS canine osteosarcoma cell line showed that SB-224289 caused a reduction in osteoblast viability and induced apoptosis in malignant cells []. This suggests a potential role for 5-HT1B receptor antagonism in targeting canine osteosarcoma.

Q10: What are the observed effects of SB-224289 on GABAergic synaptic transmission in the deep cerebellar nuclei (DCN)?

A10: Studies on DCN neurons demonstrated that SB-224289 abolished the 5-HT-induced decrease in the amplitude of evoked inhibitory postsynaptic currents []. This finding suggests that 5-HT, acting through 5-HT1B receptors, modulates GABAergic transmission in the DCN, and SB-224289 can block this modulatory effect.

Q11: What is the molecular formula of SB-224289?

A11: The molecular formula of SB-224289 is C30H31N5O3 [] [].

Q12: What is the molecular weight of SB-224289?

A12: The molecular weight of SB-224289 is 509.6 g/mol [] [].

Q13: How do structural modifications of SB-224289 affect its activity and selectivity?

A13: The development of SB-224289 from a nonselective 5-HT1B/5-HT1D receptor antagonist involved structural modifications guided by computational chemistry models []. These modifications led to enhanced selectivity for the 5-HT1B receptor and inverse agonist properties.

Q14: Are there specific structural features of SB-224289 that are essential for its activity?

A14: Further research on structural analogues of SB-224289 would be needed to definitively identify structural features crucial for its activity and selectivity.

Q15: What in vitro assays have been used to evaluate the activity of SB-224289?

A15: Several in vitro assays have been employed to assess SB-224289's activity, including radioligand binding assays, [35S]GTPγS binding assays, cAMP accumulation assays, and cell viability assays [] [] [] [] [].

Q16: What animal models have been used to study the effects of SB-224289?

A16: SB-224289 has been investigated in various animal models, including mice, rats, and dogs, to assess its effects on feeding behavior, vasoconstriction, and cocaine self-administration [] [] [] [] [].

Q17: What are the potential therapeutic implications of the research on SB-224289?

A17: Research on SB-224289 has highlighted the role of 5-HT1B receptors in various physiological and behavioral processes, including feeding behavior, vasoconstriction, and drug reinforcement. Further investigation of this compound could lead to the development of novel therapeutic agents targeting these processes.

Q18: What is an inverse agonist?

A18: An inverse agonist is a ligand that binds to the same receptor site as an agonist but induces a pharmacological response opposite to that of the agonist. SB-224289 exhibits inverse agonist properties at the 5-HT1B receptor [], meaning it can decrease basal receptor activity.

Q19: How does SB-224289 compare to other 5-HT1B receptor antagonists?

A19: SB-224289 is known for its high selectivity and potency at the 5-HT1B receptor compared to other antagonists []. Its selectivity profile makes it a valuable tool for investigating the specific role of 5-HT1B receptors in various biological processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.